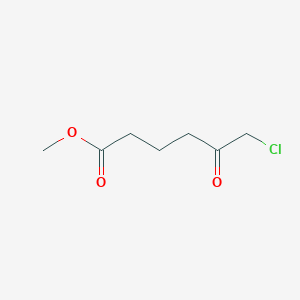![molecular formula C13H19NO2 B8574168 methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate](/img/structure/B8574168.png)
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate: is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a phenyl ring, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate can be achieved through several methods. One common approach involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as reagents like thionyl chloride and 2,2-dimethoxypropane, are common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Water radical cations within water microdroplets can facilitate oxidation under ambient conditions.
Substitution: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
Major Products:
Oxidation: Quaternary ammonium cations.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate is used as an intermediate in organic synthesis. It is involved in the preparation of various complex molecules and serves as a building block for the synthesis of peptides and other biologically active compounds .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the nature of the target and the pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methyl-1-propanol: This compound is structurally similar, with an amino group and a methyl group attached to a propyl chain.
N-methyl-1-propanamine: Another similar compound with an amino group and a methyl group attached to a propyl chain.
Uniqueness: What sets methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate apart from these similar compounds is the presence of the phenyl ring and the ester group. These functional groups confer unique chemical properties and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,14)9-11-6-4-5-10(7-11)8-12(15)16-3/h4-7H,8-9,14H2,1-3H3 |
InChI-Schlüssel |
RCYZHVKXOFXZBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-[(Chloromethoxy)methyl]phenyl}methoxy)oxane](/img/structure/B8574085.png)
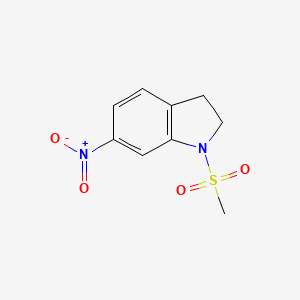
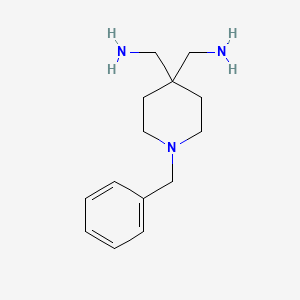
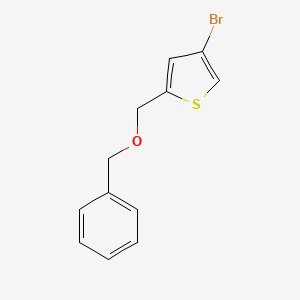
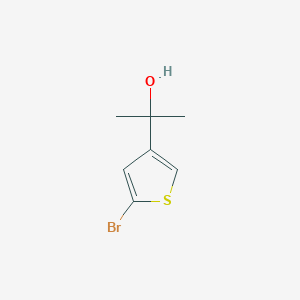
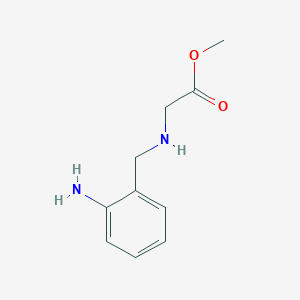

![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8574136.png)
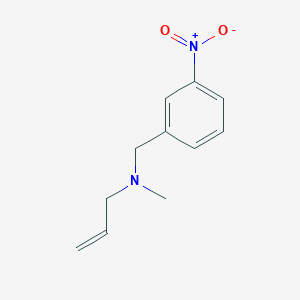

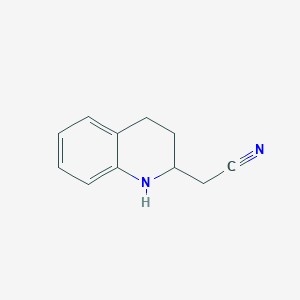
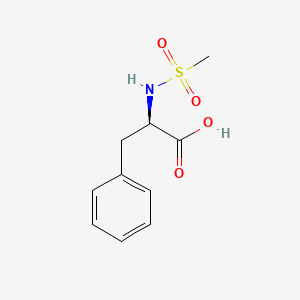
![4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine](/img/structure/B8574178.png)
